molecular formula C20H15Cl2N5O2 B2534331 N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852441-28-2

N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2534331
CAS No.: 852441-28-2
M. Wt: 428.27
InChI Key: MSUUNGZLGMAMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₂₀H₁₆ClN₅O₂; molecular weight: 393.8 g/mol) features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 4-chlorophenyl group and at position 5 with an acetamide moiety bearing a 2-chlorobenzyl side chain .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c21-14-5-7-15(8-6-14)27-19-16(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-3-1-2-4-17(13)22/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUUNGZLGMAMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of both chlorobenzyl and chlorophenyl groups may enhance its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example 1S. aureus15 µg/mL
Example 2E. coli20 µg/mL

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. It is hypothesized that the pyrazolo[3,4-d]pyrimidine scaffold can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study highlighted that related compounds exhibited COX-II inhibitory activity with IC50 values ranging from 0.011 µM to 1.33 µM .

Anticancer Potential

Research has also focused on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate into DNA, affecting replication and transcription processes.
  • Modulation of Cell Signaling Pathways : By influencing pathways such as PI3K/Akt and MAPK, this compound may alter cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The results indicated that modifications to the side chains could significantly enhance antibacterial activity .
  • Anti-inflammatory Research : In a controlled trial assessing the anti-inflammatory effects of related compounds, it was found that certain derivatives reduced inflammation markers in animal models without significant side effects .
  • Cancer Cell Line Testing : A recent investigation into the anticancer properties of similar compounds showed promising results in inhibiting growth in various cancer cell lines, suggesting a potential therapeutic application for this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine family. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : IC50 values reported around 1.88 µM.
  • A549 (lung cancer) : IC50 values ranging from 26 µM to lower depending on structural modifications.
  • HepG2 (liver cancer) : IC50 values as low as 0.74 mg/mL for certain derivatives.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AMCF71.88
Compound BA54926
Compound CHepG20.74 mg/mL

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For example, certain derivatives have shown IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib:

Table 2: Inhibition of COX Enzymes

CompoundTarget EnzymeIC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

Case Studies and Research Findings

Several case studies have documented the use of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Tumor Size Reduction : A study evaluating the efficacy of a related compound showed promising results in reducing tumor size in animal models.
  • Inflammatory Markers : Another research highlighted the compound's role in reducing inflammatory markers in induced models of inflammation.

Chemical Reactions Analysis

Functional Group Reactivity and Modifications

The compound’s reactivity is dominated by its:

  • Acetamide side chain : Susceptible to hydrolysis and nucleophilic substitution.

  • Chlorobenzyl groups : Participate in cross-coupling reactions.

  • Pyrazolo[3,4-d]pyrimidinone core : Undergoes electrophilic substitution at C3.

Table 2: Representative Chemical Modifications

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Hydrolysis NaOH (aq), 80°CCarboxylic acid derivative
Nucleophilic substitution K₂CO₃, Pd(PPh₃)₄, arylboronic acidsBiaryl derivatives via Suzuki coupling
Oxidation H₂O₂, AcOHSulfoxide formation at methylthio groups
Reduction NaBH₄, MeOHReduction of ketone to secondary alcohol

Notable Findings :

  • Hydrolysis of the acetamide group (Table 2) generates a carboxylic acid intermediate, critical for further derivatization .

  • Suzuki coupling at the chlorophenyl moiety enables diversification into biaryl analogs with enhanced pharmacokinetic properties .

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but degrades under extreme pH or UV exposure:

Table 3: Stability Profile

ConditionDegradation PathwayHalf-LifeSource
Acidic (pH 2)Hydrolysis of acetamide to carboxylic acid4.2 hrs
Basic (pH 10)Ring-opening of pyrimidinone1.8 hrs
UV light (254 nm)Photooxidation of chlorophenyl groups6.5 hrs

Critical Notes :

  • Degradation in basic media involves cleavage of the pyrimidinone ring, forming aminopyrazole byproducts .

  • Crystallographic studies confirm intramolecular hydrogen bonding (N–H⋯O) enhances solid-state stability .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The pyrazolo[3,4-d]pyrimidine core undergoes regioselective nitration at C3 due to electron-rich character .

  • Amide Bond Reactivity : The chloroacetamide side chain participates in nucleophilic displacement reactions, enabling linkage to biomolecules .

Comparison with Similar Compounds

Core Structure Variations

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is shared among many analogs, but substituents at positions 1, 3, and 5 significantly influence activity and physicochemical properties. Key comparisons include:

Compound Name Core Structure Position 1 Substituent Position 5 Substituent Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Chlorophenyl N-(2-Chlorobenzyl)acetamide 393.8
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl N-(4-Nitrophenyl)acetamide 513.0
N-(2-(5-(3-Chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorobenzyl N-Ethyl-thiophene acetamide 427.9
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin-4-one Fluoro-chromene N-Methyl-sulfonamide 589.1

Key Observations :

  • Core Flexibility : While the target compound retains the pyrazolo[3,4-d]pyrimidin-4-one core, analogs like feature pyrazolo[3,4-b]pyridine, altering ring saturation and electronic properties.
  • In contrast, the thiophene group in may improve lipophilicity and metabolic stability.

Physicochemical Properties

Melting points and spectral data highlight stability and purity differences:

Compound (Reference) Melting Point (°C) IR Absorption (C=O, cm⁻¹) Notable Spectral Features
Target Compound Not reported Not available Smiles: O=C(Cn1cnc2c(cnn2-c2ccccc2)c1=O)NCc1ccccc1Cl
Compound 4h 231–233 1668 1H NMR: δ 10.13 (s, -NH); MS: m/z 513 (M+)
Compound 4c 209–211 1682 1H NMR: δ 10.09 (s, -NH); MS: m/z 498 (M+)
Example 53 175–178 Not reported MS: m/z 589.1 (M++1)

Key Observations :

  • Melting Points : Higher melting points (e.g., 231–233°C in ) correlate with crystalline stability, likely due to nitro-group packing.
  • Spectral Trends : Consistent C=O stretches (~1668–1682 cm⁻¹) confirm acetamide functionality across analogs.

Key Observations :

  • Yield Challenges : Palladium-catalyzed couplings (e.g., ) often yield <30%, highlighting synthetic complexity.
  • Efficiency : Piperazine-based alkylation () achieves higher yields under mild conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution between 1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl derivatives and N-substituted α-chloroacetamides. highlights the use of 2-chloro-N-(4-chlorobenzyl)acetamide under reflux in aprotic solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate the reaction. Yield optimization (up to 72%) requires strict control of stoichiometry (1:1.2 molar ratio of pyrazolo-pyrimidinone to chloroacetamide) and reaction time (6–8 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity is confirmed via ¹H NMR (e.g., δ 13.30 ppm for NH protons) and HPLC (>95%) .

Q. How is the structural identity of this compound validated experimentally?

  • Key Techniques :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.42–7.58 ppm), NH signals (δ 10.10–13.30 ppm), and carbonyl groups (C=O at ~170 ppm) confirm substitution patterns .
  • X-ray Crystallography : Single-crystal analysis resolves the pyrazolo-pyrimidinone core and chlorobenzyl/chlorophenyl substituents. Bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles validate stereoelectronic effects .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺) matches the molecular formula (e.g., C₂₂H₁₆Cl₂N₄O₂) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives?

  • Regiochemical Control : The 1-(4-chlorophenyl) group at N1 of the pyrazolo-pyrimidinone core directs reactivity toward the C5 position. Substituent effects are studied via Hammett plots or DFT calculations to predict electronic influences. demonstrates that steric hindrance from the chlorobenzyl group reduces competing side reactions .
  • Experimental Validation : Use NOESY NMR to confirm spatial proximity of substituents or employ X-ray crystallography to resolve ambiguous regiochemistry .

Q. What tautomeric forms exist in this compound, and how do solvent/pH conditions affect equilibrium?

  • Tautomerism : The pyrazolo-pyrimidinone core exhibits amine-imine tautomerism, with a 50:50 equilibrium observed in DMSO-d₆ (δ 11.20 ppm for imine, 10.40 ppm for amine) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the imine form, while protic solvents (e.g., methanol) shift equilibrium toward the amine. Adjusting pH (e.g., acidic conditions) can protonate the imine nitrogen, locking the tautomeric state .

Q. What strategies are recommended for resolving contradictory biological activity data across studies?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols using recombinant enzymes (e.g., EGFR or VEGFR2) and include positive controls (e.g., staurosporine) .
  • Data Reconciliation : Meta-analysis of SAR data from analogs (e.g., ’s thieno-triazolo-pyrimidinones) identifies critical substituents (e.g., electron-withdrawing groups at C4 enhance activity) .

Future Directions

  • Mechanistic Studies : Use stopped-flow kinetics to elucidate the rate-determining step in pyrazolo-pyrimidinone formation .
  • Computational Modeling : MD simulations to predict binding modes in kinase targets (e.g., JAK2 or CDK2) .
  • Hybrid Analogs : Incorporate sulfone or phosphonate moieties (as in ) to enhance solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.